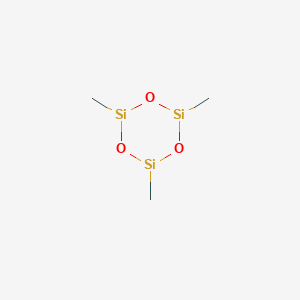

methylhydrocyclosiloxanes

Descripción

Significance of Cyclic Siloxanes in Organosilicon Chemistry Research

Cyclic siloxanes, in general, are foundational to organosilicon chemistry. researchgate.net They are the primary monomers for the production of a vast range of silicone polymers. researchgate.net Their cyclic nature provides a strategic advantage in polymer synthesis, particularly through ring-opening polymerization (ROP), which allows for the production of linear polymers with controlled molecular weights and narrow polydispersity. wikipedia.orgmdpi.com The ability to substitute the silicon atoms with various organic groups, including the methyl and hydrogen groups in methylhydrocyclosiloxanes (B82950), offers a pathway to functional materials with a broad spectrum of properties. uwindsor.ca This versatility has established cyclic siloxanes as essential precursors for high-performance elastomers, resins, and functional fluids. uwindsor.ca

Overview of Academic Research Trajectories for this compound

Academic research on this compound is vibrant and multifaceted, primarily focusing on their synthesis, characterization, and subsequent transformation into functional polymers. Key research trajectories include the development of novel synthetic methodologies, detailed characterization of the resulting polymers, and the exploration of their applications in advanced materials.

Researchers have extensively investigated various synthetic routes to polymethylhydrosiloxanes (PMHS) starting from this compound. These methods are broadly categorized into hydrolytic polycondensation and ring-opening polymerization.

Synthetic Methodologies:

Hydrolytic Polycondensation: This classical method involves the hydrolysis of functionalized chlorosilanes, such as methyldichlorosilane (B44661), followed by the condensation of the resulting silanols. researchgate.netgoogle.com While effective for producing branched and random polymethylhydrosiloxanes, this method can offer less control over the final polymer microstructure. researchgate.net

Ring-Opening Polymerization (ROP): ROP of this compound is a cornerstone of controlled polymer synthesis in this field. wikipedia.orgmdpi.com This technique can be initiated by cationic or anionic catalysts and allows for the synthesis of linear polymers with well-defined architectures. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting polymer, leading to isotactic or atactic PMHS. researchgate.net For instance, the polymerization of 1,3,5-trimethylcyclotrisiloxane (D3H) can be initiated to produce linear PMHS.

Characterization of Polymethylhydrosiloxanes:

A comprehensive understanding of the structure and properties of polymers derived from this compound is achieved through a suite of analytical techniques.

| Characterization Technique | Information Obtained |

| FT-IR Spectroscopy | Used to confirm the presence of characteristic functional groups, such as the Si-H bond (around 2160 cm⁻¹), Si-O-Si backbone, and methyl groups. researchgate.net The disappearance of the Si-H absorption band can indicate the completion of subsequent reactions like hydrosilylation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ²⁹Si NMR are employed to elucidate the detailed microstructure of the polymer, including the ratio of different siloxane units (M, D, T, Q) and the tacticity of the polymer chain. researchgate.net |

| Size Exclusion Chromatography (SEC) | Determines the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers, providing insights into the control achieved during polymerization. researchgate.net |

Research Applications:

The true significance of this compound lies in their application as precursors to a wide variety of functional materials through the versatile reactivity of the Si-H bond.

Hydrosilylation Reactions: This is arguably the most important reaction of polymethylhydrosiloxanes. It involves the addition of the Si-H bond across an unsaturated bond (like an alkene or alkyne) in the presence of a catalyst, typically a platinum complex. smolecule.comlibretexts.org This reaction is used to graft a vast array of functional organic molecules onto the polysiloxane backbone, leading to materials with tailored properties such as hydrophilicity, fluorescence, or specific chemical reactivity. rsc.orgmdpi.com

Synthesis of Branched and Dendritic Polymers: this compound are key starting materials for the synthesis of highly branched and dendritic polysiloxanes. researchgate.net These complex, three-dimensional architectures are of interest for applications in coatings, additives, and as nanocarriers.

Precursors for Ceramics and Hybrid Materials: Research has shown that this compound can be used as precursors for the synthesis of ceramic materials, such as wollastonite-based ceramics, through processes involving calcination and sintering. kg.ac.rsues.rs.basanu.ac.rs They are also used to create organic-inorganic hybrid materials with unique combinations of properties.

Propiedades

InChI |

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIPLPRZYINCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867437 | |

| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68037-53-6, 13269-39-1 | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13269-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Methylhydrocyclosiloxanes

Ring-Opening Polymerization (ROP) of Methylhydrocyclosiloxanes (B82950)

Ring-opening polymerization (ROP) is a primary and versatile method for the synthesis of polysiloxanes from cyclic monomers. wikipedia.org This form of chain-growth polymerization involves the sequential opening of a cyclic monomer by a reactive center, which can be cationic, anionic, or radical in nature, to form a linear polymer chain. wikipedia.org The driving force for the ROP of many cyclic monomers, including this compound, is often the relief of ring strain. mdpi.comwiley-vch.de For rings containing silicon moieties, an additional driving force is the increased rotational freedom of the siloxane bond in the resulting linear polymer, which leads to a favorable increase in entropy. mdpi.com Linear poly(methylhydrosiloxanes) are commonly prepared via the ROP of the corresponding methylhydrocyclosiloxane monomers, such as 1,3,5,7-tetramethylcyclotetrasiloxane. researchgate.netgoogle.com

Cationic Polymerization Pathwaysgoogle.commagtech.com.cn

Cationic ring-opening polymerization (CROP) is a significant industrial method for producing polysiloxanes. mdpi.com The process is initiated by electrophiles, such as Brønsted acids or Lewis acids, which attack the oxygen atom in the siloxane ring. researchgate.net This creates a positively charged onium ion at the propagating chain end, which then attacks another monomer, continuing the polymerization process. mdpi.comresearchgate.net

The choice of catalyst system in CROP is critical as it profoundly influences the polymerization kinetics, including the reaction rate, molecular weight distribution (dispersity, Đ), and the prevalence of side reactions like backbiting and chain transfer. nih.gov A variety of catalysts can be employed, from simple acids to more complex photo-activated systems.

Strong Brønsted acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), and Lewis acids are effective catalysts. researchgate.netnih.gov However, these strong, conventional acids can lead to significant side reactions, resulting in broader molecular weight distributions and the formation of cyclic oligomers. nih.gov For instance, polymerizations catalyzed by CF₃SO₃H often show a higher percentage of side products compared to more controlled systems. nih.gov The polymerization rate constant is a key kinetic parameter that changes based on reaction conditions like monomer concentration, initiator type, and temperature. researchgate.net

More advanced catalyst systems have been developed to achieve better control over the polymerization. Photoacid generators (PAGs), for example, allow for temporal control over the polymerization process. nih.gov A merocyanine-based photoacid catalyst has been shown to mediate the CROP of cyclosiloxanes, leading to well-defined polymers with low dispersities (Đ < 1.30) and significantly suppressed side reactions. nih.gov The kinetics of these systems can be finely tuned by adjusting parameters such as catalyst loading and initiator concentration. nih.gov

Below is a table summarizing various catalyst systems and their observed influence on polymerization kinetics.

| Catalyst System | Monomer Example | Initiator | Key Kinetic Findings | Reference(s) |

| Trifluoromethanesulfonic Acid (CF₃SO₃H) | Cyclosiloxanes | - | Fast polymerization rate, but significant side reactions leading to higher dispersity (Đ = 2.56) and cyclic byproducts. | nih.gov |

| Merocyanine-based Photoacid Generator (PAG) | Cyclotrisiloxanes | - | Photomediated control, suppressed side reactions, low dispersity (Đ < 1.30), monomer conversion >99.9% in 4 hours. | nih.gov |

| Dodecylbenzenesulfonic acid | D₄H [H(CH₃)SiO]₄ | Non-ionic emulsifier | Polymerization accelerated by ultrasounds. | researchgate.net |

| Methyl Tosylate | 2-alkyl-2-oxazolines* | - | First-order kinetics observed; rate constant varies with monomer substituent. Demonstrates predictable kinetic behavior. | researchgate.net |

| Note: While not a cyclosiloxane, this system illustrates general kinetic principles of CROP relevant to the discussion. |

Stereochemistry, the three-dimensional arrangement of atoms in a polymer, has a profound effect on the material's physical and mechanical properties. researchgate.netnih.gov In polymers with stereogenic centers, the relative arrangement of these centers, known as tacticity, determines whether the polymer is isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement). libretexts.org Achieving a high degree of stereochemical control during polymerization is a primary goal as it can lead to crystalline materials with enhanced properties, whereas atactic polymers are often amorphous. nih.govlibretexts.org

In the context of ring-opening polymerization, stereocontrol can be achieved through the design of stereoselective catalysts. rsc.org These catalysts are engineered to favor the addition of monomers in a specific orientation relative to the growing polymer chain. For the ROP of cyclic esters, for example, significant advances have been made in developing catalysts that can produce highly stereoregular polymers. rsc.org While the literature specifically detailing stereocontrol in methylhydrocyclosiloxane polymerization is sparse, the general principles from other ROP systems are applicable. The design of chiral catalysts, potentially based on organometallic complexes used in Ziegler-Natta polymerizations or specific organic catalysts, could provide a pathway to controlling the microstructure of poly(methylhydrosiloxane). libretexts.org The development of such catalysts remains a key area of research for tailoring the properties of silicone polymers. researchgate.net

Copolymerization is a powerful strategy to create silicone materials with tailored properties by incorporating two or more different monomer units into a single polymer chain. This compound can be copolymerized with other cyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), or even other types of cyclic monomers like epoxides, to create random, gradient, or block copolymers. researchgate.netuni-mainz.de

An important technique in this area is equilibration polymerization, which is a type of cationic copolymerization. researchgate.net In this process, a mixture of cyclosiloxanes (e.g., this compound) and linear siloxanes are heated with a catalyst, leading to repeated cleavage and reformation of siloxane bonds until a thermodynamic equilibrium is reached. This results in a random distribution of monomer units in the final polymer. Phosphonitrile catalysts, such as [ClP(NPCl)₂PCl]⁺PCl₆⁻, have been used for the equilibration of poly(dimethylsiloxanes) with hydrosiloxane polymers. researchgate.net

More advanced strategies allow for the synthesis of specific copolymer architectures. The use of double metal cyanide (DMC) catalysts, for instance, enables the controlled copolymerization of cyclosiloxanes and epoxides to form both statistical and block copolymers, which are structures not easily accessible through traditional anionic methods. uni-mainz.de

| Comonomer(s) | Catalyst System | Resulting Copolymer Type | Key Features | Reference(s) |

| Linear Siloxanes / Other Chlorosilanes | Cationic (Equilibration) / Hydrolytic Copolycondensation | Random / Branched | Produces linear or branched poly(methylhydrosiloxanes) with varied functional groups. | researchgate.net |

| Propylene Oxide | Double Metal Cyanide (DMC) | Gradient / Block | Creates amphiphilic structures combining hydrophobic polysiloxane and hydrophilic polyether segments. | uni-mainz.de |

| Allyl Glycidyl Ether (followed by reaction) | Karstedt Catalyst (for hydrosilylation step) | Functionalized Siloxane | A multi-step synthesis where a cyclosiloxane is first functionalized, then potentially used in further polymerization or modification. | google.com |

Anionic Polymerization Mechanismsgoogle.com

Anionic ring-opening polymerization (AROP) is another major pathway for synthesizing polysiloxanes. mdpi.com The mechanism involves the nucleophilic attack of an anionic initiator on a silicon atom of the cyclosiloxane monomer. magtech.com.cn This opens the ring and creates a silanolate anion as the active propagating species, which then continues to attack subsequent monomer molecules. magtech.com.cnrsc.org

Common initiators include alkali metal hydroxides or silanolates. magtech.com.cn The polymerization is often described as "living," meaning that in the absence of termination or chain transfer reactions, the anionic chain ends remain active. magtech.com.cn However, side reactions such as "back-biting," where the active chain end attacks its own chain to form a new cyclic species, can occur. magtech.com.cn The choice of initiator, solvent, and the presence of promoters can influence the equilibrium between the active chain ends and dormant aggregate species, thereby affecting the polymerization kinetics and the extent of side reactions. magtech.com.cn

Recent research has focused on using organic catalysts for AROP to achieve better control. The organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), when used with silanol (B1196071) initiators, has been shown to effectively control the AROP of hexamethylcyclotrisiloxane (B157284) (D₃), affording well-defined polydimethylsiloxane (B3030410) (PDMS) structures. rsc.org The initiation rate is a key factor, with silanols providing faster and more controlled initiation compared to alcohols due to differences in their acidity (pKa). rsc.org

Free Radical Ring-Opening Polymerizationresearchgate.netgoogle.com

While ionic ROP is dominant for heterocyclic monomers, free radical ring-opening polymerization (rROP) offers an alternative synthetic route. mdpi.comscispace.com This mechanism is less common for cyclosiloxanes but is of significant academic and industrial interest because it allows for the incorporation of functionalities into the backbone of polymers made by radical methods. scispace.com The introduction of an oxygen atom into a cyclic monomer can promote rROP because the formation of a stable carbon-oxygen double bond in the resulting linear polymer provides a strong thermodynamic driving force. scispace.com

The process is initiated by a standard free radical initiator, which adds to the monomer. The resulting radical intermediate can then undergo ring-opening. For rROP to be effective, the rate of ring-opening must be competitive with the rate of conventional propagation (where the ring is not opened). Thionolactones have recently emerged as a class of monomers that can successfully undergo rROP and be copolymerized with traditional vinyl monomers like isoprene, enabling the synthesis of degradable elastomers. rsc.org This strategy allows for the insertion of cleavable thioester linkages into the polymer backbone. rsc.org Although not widely applied to this compound, the principles of rROP suggest it is a plausible, albeit challenging, method for their polymerization, potentially leading to novel polymer architectures and properties. scispace.com

Hydrolytic Polycondensation Approaches for Derived Polysiloxanes

Hydrolytic polycondensation is a foundational method for synthesizing polysiloxanes, including those derived from this compound. This process typically involves the hydrolysis of reactive silicon-based precursors, such as organochlorosilanes or organoalkoxysilanes, followed by the condensation of the resulting silanol (Si-OH) intermediates. researchgate.net The fundamental reactions involve the hydrolysis of a Si-Cl or Si-OR bond to form a silanol, which then undergoes either homocondensation with another silanol or heterocondensation with a remaining Si-Cl group to form the siloxane (Si-O-Si) backbone. researchgate.net

One common approach is the hydrolytic polycondensation of appropriate organochlorosilanes in a suitable medium like diethyl ether at low temperatures (below 0 °C). researchgate.net For instance, mixtures of chlorosilanes such as methyldichlorosilane (B44661) (CH₃HSiCl₂), dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂), trichloromethylsilane (CH₃SiCl₃), and chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) can be co-hydrolyzed to produce various polysiloxane structures. researchgate.net After the reaction, volatile low-molecular-weight oligosiloxanes are often removed via vacuum distillation to isolate the desired polymer, with yields ranging from 57 to 84 wt.%. researchgate.net

An alternative, solvent-free method involves the hydrolytic polycondensation of methyldialkoxysilanes. google.com This approach can be conducted in a closed system without catalysts, offering an environmentally friendlier route to producing polymethylhydrosiloxanes of cyclic, linear, or branched structures. google.com The process can be finely tuned; for example, using water saturated with carbon dioxide under pressure (150-350 atm) and elevated temperatures (50-120°C) allows for controlled synthesis. google.com Similarly, polymethylsilsesquioxane (PMSSO), with the general formula [CH₃SiO₁.₅]∞, is synthesized through the hydrolytic condensation of methyltrialkoxysilanes, like methyltriethoxysilane (MTEOS). mdpi.com This process can be catalyzed by alkali and results in a highly porous, hydrophobic powder. mdpi.com

| Precursor(s) | Reaction Conditions | Resulting Product Type | Reference |

| Methyldichlorosilane, Dichlorodimethylsilane, Trichloromethylsilane, Chlorotrimethylsilane | Diethyl ether medium, < 0 °C | Branched, random poly(methylhydrosiloxanes) (b-r-PMHS) | researchgate.net |

| Methyldialkoxy silane (B1218182) (MeHSi(OAlk)₂) | Closed system, no solvent or catalyst | Cyclic, linear, and branched polymethylhydrosiloxanes | google.com |

| Methyldiethoxysilane | Water with CO₂, 150-350 atm, 50-120 °C | Linear and branched polymethylhydrosiloxanes | google.com |

| Methyltriethoxysilane (MTEOS) | Alkaline hydrolysis | Polymethylsilsesquioxane (PMSSO) sol/xerogel | mdpi.com |

Controlling the architecture of polysiloxanes, particularly the degree and nature of branching, is critical for tailoring their physical and chemical properties. In hydrolytic polycondensation, the architecture is primarily dictated by the functionality of the chlorosilane or alkoxysilane monomers used. researchgate.net By carefully selecting the ratio of monofunctional (M, e.g., Me₃SiCl), difunctional (D, e.g., Me₂SiCl₂), and trifunctional (T, e.g., MeSiCl₃) precursors, it is possible to synthesize polymers with specific structures, from linear chains to complex, branched networks. researchgate.net For example, the inclusion of MeSiCl₃ introduces T units, which act as branching points in the polymer structure. researchgate.net This method allows for the preparation of liquid-branched, random poly(methylhydrosiloxanes) (b-r-PMHS) containing a variety of structural units (M, D, Dᴴ, T, and Tᴴ). researchgate.net However, a significant drawback of this method is the difficulty in achieving precise control over the chain microstructure, leading to polymers with irregular, random branching. researchgate.net

More advanced techniques offer greater control over polymer architecture. Anionic ring-opening polymerization (ROP) of functionalized cyclosiloxanes, followed by grafting techniques, enables the synthesis of well-defined branched topologies like star, comb, and dendritic structures. researchgate.net This strategy involves polymerizing vinyl-substituted cyclotrisiloxanes to create reactive blocks. These living polymer blocks, which have lithium silanolate end groups, can then be grafted onto a core molecule containing Si-Cl groups. researchgate.net By transforming the vinyl groups within the polymer into reactive Si-Cl groups via hydrosilylation, successive generations of branches can be added, leading to dendritic polysiloxanes. researchgate.net

The Piers-Rubinsztajn (PR) reaction provides another powerful tool for creating spatially controlled branched structures. nih.gov This method allows for the precise placement of functional groups along a silicone backbone, which can then be used to generate highly branched polymers. nih.gov

Equilibration Reactions in Polysiloxane Synthesis

Equilibration is a key process in polysiloxane chemistry, involving the cleavage and reformation of siloxane bonds, catalyzed by acids or bases. researchgate.netscientificspectator.com This dynamic process allows for the redistribution of siloxane units, ultimately leading to a thermodynamically stable equilibrium mixture of linear and cyclic species. scientificspectator.comgelest.com It is a fundamental industrial method for producing a wide range of silicone fluids and polymers. gelest.com

A common industrial synthesis involves the equilibration of cyclosiloxanes, such as octamethylcyclotetrasiloxane (D₄), with a chain-terminating agent like hexamethyldisiloxane (B120664) (MM). scientificspectator.com The reaction, often catalyzed by strong acids or bases, opens the cyclic monomer and incorporates it into growing polymer chains, which are capped by the M units from the chain stopper. scientificspectator.com The molecular weight of the final polymer can be controlled by adjusting the ratio of cyclic monomer to the chain-terminating agent. gelest.com

Equilibration reactions are also used to synthesize copolymers with specific functionalities. For instance, linear poly(methylhydrosiloxanes) can be produced through the bulk polymerization-equilibration reaction of D₄ with linear methylhydrosiloxane oligomers, using a catalyst like a styrene-divinylbenzene sulfonic acid copolymer. researchgate.net This method allows for the synthesis of copolymers with a controlled ratio of (CH₃)₂SiO and H(CH₃)SiO units. researchgate.net

Novel Synthetic Routes to Functionalized this compound

Research into the synthesis of polysiloxanes continues to yield novel methods that offer greater control over polymer structure and functionality compared to traditional techniques. One of the most significant recent advancements is the use of the Piers-Rubinsztajn (PR) reaction. mdpi.com This reaction involves the polycondensation of hydrosilanes or hydrosiloxanes with oxygen-based nucleophiles, such as alkoxysilanes, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.com The PR reaction activates the Si-H bond, enabling the formation of Si-O bonds under mild conditions. mdpi.com This approach is particularly valuable for creating structurally precise and complex polysiloxanes, a task that is difficult to achieve with conventional hydrolytic or ring-opening methods. mdpi.com It allows for the synthesis of polymers with controlled spatial structure and can be used to create composite materials by integrating biomass or inorganic components. mdpi.com

Another newer synthetic method for preparing copolymers like poly(dimethylsiloxanes-co-methylhydrosiloxanes) utilizes a phosphonitrile catalyst, [Cl₃P(NPCl₂)₂PCl₃]⁺PCl₆⁻, for the equilibration polymerization of poly(dimethylsiloxanes) with a linear hydrosiloxane polymer at elevated temperatures. mdpi.com Furthermore, polymerization of 1,3,5,7-tetramethylcyclotetrasiloxane (Dᴴ₄) has been successfully carried out in the presence of non-ionic emulsifiers and dodecylbenzenesulfonic acid, with the reaction being accelerated by the use of ultrasound. mdpi.com These evolving synthetic strategies provide powerful pathways to novel functionalized polysiloxanes with tailored properties for advanced applications.

Advanced Reaction Chemistry of Methylhydrocyclosiloxane Derivatives

Hydrosilylation Reactions for Chemical Functionalization

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry. mdpi.com This atom-economical reaction is a powerful tool for creating carbon-silicon bonds and is widely employed for the functionalization of methylhydrocyclosiloxanes (B82950). smolecule.com The reaction can be initiated by various means, including UV radiation or heat, but is most efficiently conducted using transition metal catalysts. mdpi.com

Transition metals are highly effective catalysts for hydrosilylation due to their ability to exist in multiple oxidation states and form reactive coordination complexes. catalysis.blog Platinum and ruthenium complexes are among the most extensively studied and utilized catalysts in this field. catalysis.blogucsd.edu

Platinum Catalysts: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), are the industry standard for olefin and alkyne hydrosilylation. ucsd.edu Karstedt's catalyst is particularly noted for its high selectivity and turnover frequency. ucsd.edu The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves:

Oxidative addition of the Si-H bond to the platinum center. mdpi.com

Coordination of the unsaturated substrate (alkene or alkyne) to the platinum complex. mdpi.com

Migratory insertion of the coordinated substrate into the platinum-hydride bond. mdpi.com

Reductive elimination of the final product, regenerating the active catalyst. mdpi.com

While highly effective, platinum catalysts can be prone to side reactions and the formation of platinum black, a colloidal form of platinum that can contaminate the product. mdpi.comucsd.edu

Ruthenium Catalysts: Ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂, offer an alternative to platinum and are particularly useful for achieving different regioselectivities. sigmaaldrich.com For instance, they can favor the formation of cis-β-vinylsilanes in the hydrosilylation of terminal alkynes. sigmaaldrich.com

The choice of catalyst and reaction conditions can significantly influence the outcome of the hydrosilylation reaction, allowing for a degree of control over the structure of the resulting functionalized cyclosiloxane.

Controlling selectivity is a critical aspect of synthetic chemistry. eurekalert.org In the context of hydrosilylating olefins and alkynes with this compound, both regioselectivity (the orientation of addition) and chemoselectivity (preferential reaction of one functional group over another) are of paramount importance.

Regioselectivity: With terminal olefins, hydrosilylation can lead to either the branched (Markovnikov) or linear (anti-Markovnikov) product. Similarly, for terminal alkynes, addition can result in α- or β-vinylsilanes, with the β-adduct existing as either cis or trans isomers. mdpi.com Recent research has demonstrated that the choice of metal catalyst can lead to divergent regiochemical outcomes. For example, iron complexes with amine-iminopyridine ligands have been shown to be highly selective for Markovnikov hydrosilylation of olefins, while analogous cobalt catalysts favor the anti-Markovnikov product. rsc.org In alkyne hydrosilylation, ligand design in iron catalysts has been shown to control regioselectivity, and additives can even reverse the regioselectivity in cobalt-catalyzed systems. eurekalert.orgnih.gov

Chemoselectivity: Hydrosilylation catalysts exhibit a high degree of tolerance for various functional groups, such as esters, ketones, nitriles, and amides. mdpi.com This allows for the selective functionalization of molecules containing multiple reactive sites. For instance, a carbon-carbon double or triple bond can be hydrosilylated in the presence of a carbonyl group.

The ability to control these selective aspects allows for the precise synthesis of tailored methylhydrocyclosiloxane derivatives with specific functionalities.

Hydrosilylation is a versatile method for modifying the properties of polymers through grafting. nih.gov This "grafting to" approach involves attaching pre-formed polymer chains with reactive terminal groups to the backbone of another polymer. nih.gov In this context, the Si-H groups of this compound can react with vinyl-terminated polymers to create graft copolymers. mdpi.com

This technique has been used to synthesize a variety of materials with enhanced properties. For example, grafting polydimethylsiloxane (B3030410) (PDMS) onto a poly(styrene-b-butadiene-b-styrene) (SBS) backbone via hydrosilylation has been shown to increase the gas permeability of the resulting copolymer. researchgate.net Similarly, poly(ethylene oxide) (PEO) has been grafted onto polysilazane using Karstedt's catalyst to create materials with improved anti-fouling properties. mdpi.com The density and length of the grafted chains play a significant role in the final properties of the modified polymer. mdpi.com

Silylformylation Reactions and Mechanistic Studies

Silylformylation is a reaction that involves the addition of a silicon-hydride and a formyl group (CHO) across an unsaturated bond, typically an alkyne. This reaction provides a direct route to β-silyl aldehydes, which are valuable synthetic intermediates. Mechanistic studies are crucial for understanding and optimizing these transformations. nih.govibs.re.kr Tandem reactions combining silylformylation with cross-coupling have been developed, expanding the synthetic utility of this methodology. uwindsor.ca

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Silicon-Carbon Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr While traditionally employing organometallic reagents like organoboron or organotin compounds, the use of organosilicon reagents, including derivatives of this compound, has gained significant traction. uwindsor.ca These reactions are pivotal in synthesizing complex molecules for pharmaceuticals and materials science. eie.gr

Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are primarily based on palladium catalysts, though other metals are also effective. eie.gr Nickel-catalyzed cross-electrophile coupling has emerged as a potent method for forming C-Si bonds by reacting carbon electrophiles with silicon electrophiles, such as chlorosilanes. researchgate.net This approach avoids the need for pre-synthesizing highly reactive organometallic reagents, leading to greater functional group tolerance and step economy. researchgate.net

Reductions of Organic Functionalities Utilizing Hydrosiloxanes

Hydrosiloxanes, including this compound, can serve as mild and effective reducing agents for a variety of organic functional groups. As an alternative to traditional reagents like sodium borohydride (B1222165) or lithium aluminum hydride, hydrosilylation can be used in tandem reactions to achieve the reduction of ketones to alcohols under gentle conditions. ucsd.edu This highlights the versatility of the Si-H bond in this compound, extending their utility beyond hydrosilylation and cross-coupling to include important reduction reactions in organic synthesis.

Advanced Characterization Techniques for Structural and Microstructural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of methylhydrocyclosiloxanes (B82950), offering unparalleled insight into the silicon backbone and the nature of the organic substituents.

²⁹Si NMR for Backbone and Branching Analysis

²⁹Si NMR spectroscopy is highly sensitive to the chemical environment of the silicon nucleus, making it a powerful tool for analyzing the backbone structure and any branching present in this compound. magritek.com The chemical shifts in ²⁹Si NMR are indicative of the number of oxygen atoms attached to a silicon atom, allowing for the differentiation of M (monofunctional), D (difunctional), T (trifunctional), and Q (quaternary) units within the siloxane structure. magritek.compascal-man.com

The replacement of a methyl group with other substituents on the cyclosiloxane ring leads to a discernible shift in the ²⁹Si resonance, typically an upfield shift. researchgate.net For instance, in (methyl-β-cyanoethyl)cyclotrisiloxane, two distinct lines appear in the ²⁹Si NMR spectrum at -10.56 and -10.64 ppm. researchgate.net The chemical shifts are also influenced by ring strain, which is a key characteristic of cyclic siloxanes. pascal-man.com

The analysis of poly(dimethylsiloxane-co-methylhydrosiloxane) by ²⁹Si-DEPT NMR reveals distinct signals corresponding to different building blocks of the polymer, confirming the internal composition. magritek.com Generally, the chemical shifts for silicon atoms in various polysiloxane building blocks are well-documented, providing a reliable basis for structural assignment. magritek.com For example, in cis-tetra[methyl(dimethylsiloxy)]cyclotetrasiloxane, two resonance peaks are observed at –65.35 ppm and –5.24 ppm. isuct.ru

It is important to note that ²⁹Si NMR spectra can sometimes be complicated by broad background signals from the glass and quartz components of the NMR tube and probe, typically appearing around -110 ppm. huji.ac.il This can be mitigated through various experimental techniques. huji.ac.il Despite the low natural abundance and sensitivity of the ²⁹Si isotope, the wide chemical shift range provides detailed information on the chemical environment of silicon atoms. magritek.comcatalysis.blog

Table 1: Representative ²⁹Si NMR Chemical Shifts for Methylhydrocyclosiloxane Units

| Siloxane Unit | Typical Chemical Shift (ppm) | Reference |

| M (Me₃SiO₀.₅) | +7 to +9 | pascal-man.com |

| D (Me₂SiO) | -17 to -22 | pascal-man.com |

| D (MeHSiO) | ~ -35 | pascal-man.com |

| T (MeSiO₁.₅) | -55 to -65 | pascal-man.com |

| Q (SiO₂) | -105 to -115 | pascal-man.com |

| (methyl-β-cyanoethyl)cyclotrisiloxane | -10.56, -10.64 | researchgate.net |

| cis-tetra[methyl(dimethylsiloxy)]cyclotetrasiloxane | -65.35, -5.24 | isuct.ru |

This table is for illustrative purposes. Actual chemical shifts can vary based on solvent, concentration, and specific molecular structure.

¹H NMR for Organic Moiety Characterization

¹H NMR spectroscopy is crucial for characterizing the organic moieties attached to the silicon-oxygen backbone of this compound. It provides detailed information about the types and arrangements of these organic groups. The chemical shifts of protons on methyl groups (Si-CH₃) and hydrogen atoms directly bonded to silicon (Si-H) are particularly informative.

The chemical shift of methyl protons is influenced by the nature of other substituents on the silicon atoms within the cyclosiloxane ring. osti.gov For instance, in cyclosiloxanes with four to eight silicon atoms, the chemical shifts of methyl protons have been studied extensively. osti.gov In many cases, the chemical shifts of methyl group protons in chloromethylcyclosiloxanes demonstrate additivity. osti.gov

A notable feature in the ¹H NMR spectra of some methylcyclosiloxanes is the appearance of doublets or triplets for methyl resonances, even without adjacent hydrogen atoms, which can be attributed to long-range coupling. rsc.org The proton signal for the Si-H group in certain cyclosiloxanes appears as a septet. isuct.ru For example, the Si-H proton signal in some functionalized cyclotetrasiloxanes is observed around 4.72 ppm. isuct.ru In copolymers like α, ω-bisdimethylsiloxyl-terminated PDMS-co-PDES, the proton signal of Si-H is found at approximately 4.7 ppm, while the protons of the methyl groups (CH₃-Si) appear around 0.1 ppm. mdpi.com

Table 2: Typical ¹H NMR Chemical Shifts for Protons in this compound

| Proton Type | Typical Chemical Shift (ppm) | Reference |

| Si-CH ₃ | ~ 0.1 | mdpi.com |

| Si-H | ~ 4.7 | isuct.rumdpi.com |

| Si-CH ₂CH₃ | ~ 0.5 | mdpi.com |

| Si-CH₂CH ₃ | ~ 0.9 | mdpi.com |

This table is for illustrative purposes. Actual chemical shifts can vary based on solvent, concentration, and specific molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying characteristic functional groups in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. nih.govnsf.govlibretexts.org The Si-O-Si backbone, Si-H, and Si-CH₃ groups all exhibit distinct absorption bands.

The most prominent feature in the FTIR spectrum of a siloxane is the very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bond, which typically appears in the 1130-1000 cm⁻¹ region. gelest.com The exact position and shape of this band can provide information about the ring size and chain length; for example, cyclic trimers, tetramers, and pentamers generally show a single Si-O-Si band. gelest.com Specifically, cyclotrisiloxanes often exhibit stronger than usual bands around 1030 and 1000 cm⁻¹. gelest.com

The Si-H group is readily identified by a strong absorption band in the 2280-2080 cm⁻¹ range, a region of the spectrum that is usually free from interference from other bands. gelest.com The bending vibration of the Si-H bond can also be observed. researchgate.net

The presence of methyl groups attached to silicon (Si-CH₃) gives rise to several characteristic bands. These include asymmetrical C-H stretching vibrations around 2960 cm⁻¹ and symmetrical and asymmetrical deformation vibrations of H-C-H at approximately 1412 and 1258 cm⁻¹, respectively. researchgate.net

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| Si-O-Si | Asymmetric Stretch | 1130-1000 | Very Strong, Broad | gelest.com |

| Si-O-Si (in cyclotrisiloxanes) | Stretch | 1030, 1000 | Strong | gelest.com |

| Si-H | Stretch | 2280-2080 | Strong | gelest.com |

| Si-H | Bend | ~905 | - | researchgate.net |

| Si-CH₃ | Asymmetric C-H Stretch | ~2960 | Sharp | researchgate.net |

| Si-CH₃ | Asymmetric H-C-H Deformation | ~1412 | - | researchgate.net |

| Si-CH₃ | Symmetric H-C-H Deformation | ~1258 | - | researchgate.net |

This table provides a general guide. The exact position and intensity of absorption bands can be influenced by the molecular structure and physical state of the sample.

Chromatographic Methods for Polymer Architecture Analysis

Chromatographic techniques are essential for analyzing the polymeric aspects of this compound, such as their molecular weight distribution.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. waters.comspecificpolymers.comlcms.cz This method separates molecules based on their hydrodynamic volume in solution. bitesizebio.com Larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time. shimadzu.cz

SEC is instrumental in characterizing the distribution of oligomers and polymers of this compound. specificpolymers.com By using appropriate calibration standards, it is possible to obtain key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). measurlabs.com The technique can be applied to a wide range of molecular weights, from a few hundred to several million Daltons. measurlabs.comphoenix-sci.com

The choice of eluent is critical and depends on the solubility of the cyclosiloxane polymer. researchgate.net While tetrahydrofuran (B95107) (THF) is a common solvent for many polymers, it is not universally suitable for all siloxanes. waters.com The interaction between the polymer, solvent, and the column packing material can sometimes lead to non-ideal SEC behavior, where mechanisms other than pure size exclusion, such as adsorption, may interfere. researchgate.net For accurate analysis of cyclic polymers, it is important to account for the difference in hydrodynamic volume between cyclic and linear architectures. rsc.org

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is a powerful and non-destructive analytical technique used to investigate the physical properties of materials, including phase composition and crystal structure. malvernpanalytical.comlucideon.com When an X-ray beam interacts with a material, it is diffracted by the crystalline phases within the sample, producing a unique diffraction pattern that acts as a fingerprint for that specific phase. malvernpanalytical.comforcetechnology.com This allows for the identification and quantification of the different crystalline compounds present in a sample. lucideon.comforcetechnology.com

In the context of this compound, which are often used as precursors in the synthesis of ceramic materials, XRD is instrumental. bg.ac.rssanu.ac.rsbg.ac.rs For instance, when methylhydrocyclosiloxane is used with other precursors to create materials like wollastonite-based ceramics, XRD is employed to determine the phase composition of the final sintered product. bg.ac.rssanu.ac.rs

The distinction between crystalline and amorphous structures is a key piece of information provided by XRD. eag.com Crystalline solids possess a long-range, ordered, and repeating atomic structure, which results in sharp, well-defined peaks in an XRD pattern. eag.comresearchgate.net In contrast, amorphous materials lack this long-range order, leading to a broad halo in the diffraction pattern instead of distinct peaks. researchgate.net Many materials, including those derived from this compound, can be semi-crystalline, containing both crystalline and amorphous regions. XRD analysis can quantify the percentage of crystallinity in such materials. eag.com

The data obtained from XRD analysis is crucial for quality control and understanding how the synthesis process affects the final structure of the material. By analyzing the diffraction pattern, researchers can gain information on crystallite size, lattice strain, and crystal orientation. malvernpanalytical.com

Table 1: Comparison of Crystalline and Amorphous Structures

| Feature | Crystalline Solids | Amorphous Solids |

|---|---|---|

| Atomic Arrangement | Ordered, repeating 3D pattern (long-range order). waferpro.com | Disordered, random arrangement (short-range order). waferpro.com |

| Melting Point | Sharp, definite melting point. waferpro.combyjus.com | Melts gradually over a range of temperatures. waferpro.combyjus.com |

| Anisotropy | Anisotropic (properties can vary with direction). waferpro.combyjus.com | Isotropic (properties are the same in all directions). waferpro.com |

| XRD Pattern | Produces sharp, distinct diffraction peaks. researchgate.net | Produces a broad halo with no distinct peaks. researchgate.net |

| Examples | Diamond, Benzoic acid. byjus.com | Glass, Naphthalene. byjus.com |

Microscopy Techniques for Morphological Assessment (e.g., SEM)

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface morphology and texture of materials at the micro and nanoscale. carleton.edumdpi.com It utilizes a focused beam of high-energy electrons to scan the surface of a sample, generating various signals that reveal information about the sample's external morphology, chemical composition, and crystalline structure. carleton.edu The high resolution and large depth of field of SEM make it superior to optical microscopy for observing fine surface features. nanoscience.com

SEM can be combined with other techniques, such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX), to perform qualitative chemical analysis. carleton.edumdpi.com This allows for the identification of the elemental composition of different phases observed in the SEM images. carleton.edu Backscattered electron (BSE) imaging in an SEM can also be used to rapidly discriminate between different phases in a multiphase sample based on atomic number contrast. carleton.edu

The insights gained from SEM are crucial for understanding how synthesis parameters and material composition influence the final morphology of materials derived from this compound. This morphological information is often directly related to the material's performance in its intended application.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Wollastonite |

| Diamond |

| Benzoic acid |

| Glass |

Applications in Advanced Materials Science and Engineering

Role as Crosslinking Agents in Curing Systems for Elastomers

Methylhydrocyclosiloxanes (B82950) and related methylhydrogen polysiloxanes are pivotal as crosslinking agents in the curing of elastomers, particularly for silicone rubbers like polydimethylsiloxane (B3030410) (PDMS). gelest.comresearchgate.netresearchgate.net The primary mechanism is an addition cure system, which relies on the platinum-catalyzed hydrosilylation reaction. gelest.comresearchgate.netnih.gov In this process, the Si-H groups on the methylhydrocyclosiloxane react with vinyl functional groups (e.g., vinyl-terminated PDMS) to form stable ethylene (B1197577) bridges between polymer chains, creating a three-dimensional network. researchgate.netresearchgate.net This process, also known as vulcanization, transforms the liquid or gummy polymer into a solid, elastic material. researchgate.net

The reaction is highly efficient and produces no byproducts, which is a significant advantage over condensation cure systems that can release small molecules and lead to shrinkage. researchgate.net Methylhydrosiloxane-dimethylsiloxane copolymers are often preferred as they allow for more controlled reactivity and result in tougher elastomers with a lower crosslink density compared to polymethylhydrosiloxane (B1170920) homopolymers. gelest.com The degree of crosslinking, and thus the final mechanical properties of the elastomer, such as hardness and elastic modulus, can be precisely controlled by adjusting the stoichiometric ratio of Si-H groups to vinyl groups. gelest.comresearchgate.net

| Component | Function | Example Compound |

| Base Polymer | Forms the main elastomeric network | Vinyl-terminated polydimethylsiloxane (PDMS) |

| Crosslinking Agent | Provides reactive sites (Si-H) to link polymer chains | 1,3,5,7-Tetramethylcyclotetrasiloxane (D4H), Polymethylhydrosiloxane (PMHS) |

| Catalyst | Accelerates the hydrosilylation reaction | Platinum complexes (e.g., Karstedt's catalyst) |

| Inhibitor (Optional) | Controls the curing rate, prevents premature curing | Various organic compounds (e.g., alkynyl alcohols) |

Table 1: Typical Components of an Addition Cure Silicone Elastomer System.

Development of Hyperbranched and Dendritic Organosilicon Polymer Architectures

Hyperbranched polymers (HBPs) are three-dimensional, highly branched macromolecules that exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. nih.govnih.gov this compound serve as key monomers in the synthesis of these complex organosilicon architectures. One notable synthetic route involves the reaction of 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (D4H) with a diene, such as 1,7-octadiene, to build a hyperbranched structure. researchgate.net

Another advanced method is the Piers–Rubinsztajn reaction, which involves the tris(pentafluorophenyl)borane (B72294) (TPFPB)-catalyzed condensation of a hydrosilane with an alkoxysilane. nih.gov Research has demonstrated the synthesis of hyperbranched polysiloxanes through the slow addition of dimethoxymethylsilane (B7823244) to a catalyst, resulting in a polymer with dendritic T-units and Si-OMe terminal groups. nih.gov Furthermore, fully end-capped hyperbranched polysiloxanes have been successfully prepared using 1,3,5,7-tetramethylcyclotetrasiloxane (D4H), highlighting its utility in creating these well-defined, complex polymer structures for applications in high-performance materials. deakin.edu.au These synthetic strategies allow for the creation of polymers with a high degree of branching (DB), which significantly influences their physical and chemical properties. nih.gov

Synthesis of Functional Copolymers and Graft Polymers

Graft copolymers, which consist of a primary polymer backbone with secondary polymer chains grafted onto it, can be effectively synthesized using this compound. google.com The reactive Si-H groups along the cyclosiloxane ring provide ideal sites for attaching other polymer chains via hydrosilylation. researchgate.net This falls under the "grafting onto" strategy, where pre-synthesized polymer chains with terminal vinyl groups (pre-arms) are reacted with the polysiloxane backbone. google.com

A patent has described using a "methylhydrocyclosiloxane polymer" as a cyclic reactive backbone for linking polyolefin arms. google.com The reaction involves the platinum-catalyzed addition of the Si-H bonds across the terminal unsaturation of the polyolefin chains. google.com The fundamental chemistry is the hydrosilylation between a vinyl-terminated polymer and a methylhydrosiloxane copolymer. researchgate.net This method allows for the creation of complex molecular architectures, such as comb or star polymers, which combine the properties of different polymer types. For instance, the flexibility and thermal stability of a polysiloxane backbone can be combined with the distinct properties of the grafted side chains. The synthesis of the reactive backbone itself can be achieved through the ring-opening polymerization of monomers like octamethylcyclotetrasiloxane (B44751) (D4) and tetramethylcyclotetrasiloxane (D4H). researchgate.net

| Grafting Strategy | Description | Role of Methylhydrocyclosiloxane |

| Grafting Onto | Pre-formed side chains are attached to a reactive polymer backbone. google.com | Acts as the reactive backbone, with Si-H groups serving as attachment points for vinyl-terminated side chains. google.com |

| Grafting From | Side chains are grown from initiating sites along a polymer backbone. | Can be modified to create a macroinitiator backbone for subsequent polymerization of side-chain monomers. |

| Grafting Through | Macromonomers (polymer chains with a polymerizable end group) are copolymerized. | Can be used to create macromonomers by reacting a single Si-H site with a molecule containing a polymerizable group. |

Table 2: Strategies for Graft Copolymer Synthesis Involving this compound.

Precursors for Ceramic Materials and Composites

Organosilicon polymers, including this compound, are valuable as preceramic polymers. Through a process of shaping and subsequent pyrolysis in an inert atmosphere, these polymers can be converted into silicon-based ceramic materials, often silicon oxycarbide (SiOC). mdpi.com This polymer-to-ceramic conversion route allows for the fabrication of ceramic materials in complex shapes that are difficult to achieve through traditional powder processing methods. researchgate.net The pyrolysis of cross-linked polysiloxane networks, which can be formed using 1,3,5,7-tetramethylcyclotetrasiloxane (D4H), yields SiOC glass at temperatures around 1000 °C, often retaining the macro- and microstructure of the polymer precursor. mdpi.com

A specific application of methylhydrocyclosiloxane as a ceramic precursor is in the synthesis of porous wollastonite-based ceramics. mdpi.comnih.gov Wollastonite is a calcium metasilicate (B1246114) (CaSiO3) material known for its bioactivity and use in bone regeneration applications. In a reported synthesis, methylhydrocyclosiloxane is used as the silicon source and is mixed with micro-sized calcium carbonate (CaCO3). mdpi.comnih.gov The process involves several key steps:

Mixing: The methylhydrocyclosiloxane and CaCO3 are mixed, often with the aid of ultrasound treatment to ensure homogeneity. mdpi.comnih.gov

Calcination: The mixture is calcined at a relatively low temperature (e.g., 250 °C). mdpi.comnih.gov

Porogen Addition: A pore-forming agent, such as yeast, is added to the calcined powder. mdpi.comnih.gov This agent will burn out during sintering, leaving behind a porous structure.

Sintering: The mixture is pressed into a desired shape and sintered at a higher temperature (e.g., 900 °C), causing the components to react and form the wollastonite ceramic phase while the porogen decomposes. mdpi.comnih.gov

This method allows for the creation of porous ceramic structures whose phase composition and microstructure can be analyzed by X-ray diffraction (XRD) and scanning electron microscopy (SEM). nih.gov

Matrix Materials for Nanocomposite Systems

The creation of a stable, protective matrix is essential for incorporating nanoparticles into functional materials. Polysiloxanes are excellent candidates for this role due to their high transparency, thermal stability, and resistance to oxygen and moisture. mdpi.com Hydrosilylation chemistry, central to the reactivity of this compound, provides an effective method for forming a robust, cross-linked siloxane matrix around nanoparticles, creating a covalently bonded nanocomposite.

Semiconductor nanocrystals, or quantum dots (QDs), are highly valued for their unique, size-tunable optical properties, but their vulnerability to heat, moisture, and oxidation is a critical issue for their use in applications like light-emitting diodes (LEDs). sol-gel.net Encapsulating QDs in a siloxane matrix can dramatically improve their stability. nih.govmdpi.comsol-gel.net

A key strategy involves functionalizing the surface of the QDs and then chemically bonding them into a siloxane network. In one study, CdSe/CdS/ZnS QDs were modified with ligands containing terminal acrylate (B77674) groups. nih.govmdpi.com These reactive QDs were then mixed with a hydride-terminated polydimethylsiloxane (H-PDMS) and a platinum catalyst. nih.govmdpi.com Upon thermal curing, a hydrosilylation reaction occurred between the acrylate groups on the QDs and the Si-H groups of the siloxane, forming a covalently cross-linked QD-siloxane matrix. nih.govmdpi.com This covalent integration prevents QD agglomeration and significantly enhances photostability and resistance to harsh environmental conditions (85 °C / 85% relative humidity) compared to simply embedding QDs in a polymer like PMMA. nih.govmdpi.com Another approach involves a two-step sol-gel reaction to first embed QDs in silica (B1680970), followed by encapsulation in a siloxane resin, which also yields highly stable composites. sol-gel.net These methods demonstrate how the reactive nature of Si-H containing siloxanes is crucial for fabricating durable and high-performance nanocomposites for next-generation displays and lighting. sol-gel.net

Surface Modification of Inorganic Fillers and Supports

This compound play a significant role in the surface modification of inorganic fillers and supports, a process crucial for the development of advanced composite materials. The primary goal of this modification is to alter the surface chemistry of the inorganic material, typically from hydrophilic to hydrophobic, to improve its compatibility and adhesion with a polymer matrix. evonik.comjessicachem.com This enhancement of interfacial bonding is critical for achieving desired mechanical, thermal, and processing properties in the final composite material. evonik.com

The surface of many inorganic fillers, such as silica, talc, and aluminum hydroxide, is rich in hydroxyl (-OH) groups, making them inherently hydrophilic. jessicachem.comnih.gov This characteristic leads to poor dispersion and weak interfacial adhesion when mixed with nonpolar, hydrophobic polymers. This compound, containing reactive Si-H bonds, can be used to chemically modify these surfaces. The process often involves the reaction of the siloxane with the surface hydroxyl groups, leading to the formation of stable covalent bonds and a hydrophobic surface layer. jessicachem.comcapatue.com This surface treatment helps to prevent the agglomeration of filler particles and improves their distribution within the polymer matrix. evonik.comjessicachem.com

One notable application is the in-situ modification of fumed silica surfaces. google.com Fumed silica, a common filler material, can be treated with methylhydrocyclosiloxane vapors in a reactor. This process can lead to the opening of strained siloxane rings on the silica surface and the attachment of organosilicon species, imparting hydrophobicity. google.com This modification is beneficial for applications such as creating filler materials with improved dispersion in polymers or for passivating silicon dioxide surface layers in the manufacturing of silicon integrated circuits to protect against moisture. google.com

Furthermore, this compound serve as precursors in the synthesis of porous ceramics. For instance, they have been used with micro-sized calcium carbonate (CaCO3) as starting materials to produce porous wollastonite-based ceramics. researchgate.netresearchgate.net In this process, the methylhydrocyclosiloxane acts as a ceramic precursor, which, after specific thermal treatments, contributes to the formation of the final ceramic structure. researchgate.net

The benefits of using silanes like this compound for filler treatment are summarized in the table below.

| Benefit of Surface Modification | Description |

| Improved Dispersion | Prevents agglomeration of filler particles, leading to a more uniform distribution within the polymer matrix. evonik.com |

| Enhanced Adhesion | Creates strong chemical bonds between the filler and the polymer, improving the mechanical properties of the composite. evonik.com |

| Increased Filler Loading | Allows for a higher concentration of filler to be incorporated into the polymer without compromising processability. evonik.com |

| Hydrophobicity | Renders the filler surface water-repellent, which is crucial for applications where moisture resistance is required. jessicachem.comgoogle.com |

| Improved Rheological Properties | Influences the flow behavior of the polymer-filler mixture, facilitating easier processing. evonik.com |

Materials for Optical and Electronic Applications

This compound are foundational in the synthesis of polysiloxanes, which are highly valued in optical and electronic applications due to their unique combination of properties. uni-saarland.defiveable.me These properties include optical transparency, high thermal stability, chemical inertness, and excellent dielectric strength. uni-saarland.decnrs.fr

In the field of optics, polysiloxanes derived from this compound are extensively used as encapsulation materials for light-emitting diodes (LEDs). uni-saarland.de Their high transparency allows for maximum light output, while their resistance to thermal degradation ensures the longevity and reliability of the LED, especially in high-power applications. uni-saarland.de A significant area of research focuses on modifying these polysiloxanes to increase their refractive index, which can enhance the light extraction efficiency of LEDs. uni-saarland.de One approach involves the copolymerization of this compound with other silanes, such as diphenyldimethoxysilane, to create copolymers with tailored refractive indices. uni-saarland.de For example, a copolymer consisting of 60.0% this compound and 40.0% diphenyldimethoxysilane has been shown to have a refractive index of 1.56. uni-saarland.de

In the electronics industry, polysiloxanes are employed as encapsulants and potting compounds to protect sensitive electronic components from moisture, heat, and mechanical stress. fiveable.mecnrs.fr Their excellent electrical insulation properties make them suitable for use as dielectric materials in high-voltage applications like transformers and capacitors. fiveable.me The versatility of polysiloxanes allows for the development of materials with a wide range of properties. For instance, polysiloxane-based episulfide resins, synthesized from precursors like 1,3,5,7-tetra-(3-glycidoxypropyl) tetramethylcyclotetrasiloxane, exhibit high reactivity, a high refractive index, and low water absorption, making them promising for microelectronic packaging. cnrs.fr

The key properties of polysiloxanes derived from this compound for optical and electronic applications are detailed in the table below.

| Property | Relevance in Optical and Electronic Applications |

| Optical Transparency | Essential for applications like LED encapsulation to ensure maximum light transmission. uni-saarland.de |

| Thermal Stability | Allows materials to withstand high operating temperatures in electronic devices and high-energy LEDs without degrading. uni-saarland.defiveable.me |

| Chemical Inertness | Provides resistance to environmental factors and chemicals, enhancing the durability and reliability of electronic components. uni-saarland.decnrs.fr |

| Electrical Insulation | High dielectric strength makes them ideal for insulating electronic components and preventing electrical shorts. fiveable.me |

| Low Refractive Index (Tunable) | While inherently low, it can be increased through copolymerization to improve light extraction in optical devices. uni-saarland.de |

| Flexibility | Provides a flexible and breathable matrix, useful in applications like wearable electronics and flexible displays. fiveable.me |

The ongoing development of new polysiloxane-based materials, often starting from methylhydrocyclosiloxane precursors, continues to push the boundaries of performance in advanced materials science and engineering for both optical and electronic devices. uni-saarland.de

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. aps.orguic.edu It is instrumental in understanding the intricate mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. aps.orgcoe.edu For methylhydrocyclosiloxanes (B82950), DFT studies are crucial for understanding the fundamental reactions that govern their transformation into polysiloxanes, primarily focusing on the cleavage of the siloxane (Si-O) bond.

Theoretical ab initio calculations have been employed to simulate the hydrolysis of the siloxane bond, a key step in both degradation and polymerization processes. These studies reveal that the energy barrier for this reaction is significantly lowered by the protonation of the siloxane oxygen, indicating an acid-catalyzed mechanism. researchgate.net The presence of water or silanol (B1196071) groups can further facilitate this process through hydrogen bond complexes that assist in proton transfer. researchgate.net The enhanced reactivity of terminal siloxane bonds in siloxanols is partly attributed to the ability of the SiOH group to participate in intramolecular proton transfer, a key insight for controlling polymerization reactions. researchgate.net

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are used to optimize the geometries of reactants, products, and transition states along a proposed reaction pathway. nih.gov This allows for the detailed mapping of the potential energy surface and the identification of the most energetically favorable routes. For instance, in the context of siloxane bond cleavage, DFT can elucidate the role of various catalysts and environmental factors. Studies have shown that the equilibrium between siloxane bond formation and cleavage is highly sensitive to the donor-acceptor properties of the surrounding medium and the presence of species capable of forming strong hydrogen bonds. nih.gov

The following table summarizes key findings from DFT studies on siloxane reaction mechanisms:

| Reaction Studied | Computational Method | Key Findings |

| Hydrolysis of Siloxane Bond | Ab initio, DFT | Acid catalysis significantly lowers the reaction energy barrier. Hydrogen bonding with water or silanols facilitates proton transfer. researchgate.net |

| Silanol Condensation | DFT (B3LYP/6-311G(d,p)) | The reaction equilibrium is highly sensitive to the donor-acceptor properties of the solvent and additives. nih.gov |

| Si-O Bond Cleavage | Low-Temperature NMR, DFT | The presence of specific functional groups, like 1,2-diaminobenzene derivatives, can act as "molecular scissors" for targeted bond cleavage. d-nb.info |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules and molecular systems. nih.govebsco.com These methods, particularly molecular dynamics (MD) simulations, provide a dynamic view of molecular processes, capturing the constant motion of atoms and their interactions over time. nih.govnih.gov For this compound, these simulations are invaluable for understanding their conformational behavior, interactions with other molecules, and the process of polymer formation.

MD simulations can be used to model the polymerization of this compound, providing insights into the structural evolution from cyclic monomers to linear or cross-linked polymers. vt.edu By simulating the movement of atoms over time, researchers can observe the opening of the cyclosiloxane rings and the subsequent formation of new siloxane bonds, leading to the growth of polymer chains. nih.gov These simulations can also shed light on the microstructure of the resulting polysiloxanes, which is often difficult to observe experimentally. vt.edu The use of reactive force fields, such as ReaxFF, within an MD framework allows for the simulation of chemical reactions, providing a powerful tool to study the complex processes involved in polymerization and pyrolysis. vt.edu

Computational fluid dynamics (CFD) is another modeling approach that can be applied to the synthesis of materials from this compound. uni-due.deepri.com CFD simulations can model the fluid flow and heat transfer phenomena in reaction vessels, which is crucial for optimizing synthesis conditions and ensuring uniform product quality. epri.com For instance, in the production of porous ceramics from methylhydrocyclosiloxane precursors, CFD can be used to analyze the cross-flow permeation in membrane tubes, helping to improve the efficiency of the process. kg.ac.rs

The table below highlights different molecular modeling and simulation approaches and their applications to siloxane systems:

| Simulation Technique | Application to Siloxanes | Key Insights |

| Molecular Dynamics (MD) | Polymerization of cyclosiloxanes | Provides a dynamic view of ring-opening and polymer chain growth. nih.govrsc.org |

| MD with Reactive Force Fields (ReaxFF) | Pyrolysis of polysiloxane precursors | Elucidates the formation of different phases (e.g., silicon carbide, silicon oxide) during the transition from polymer to ceramic. vt.edu |

| Computational Fluid Dynamics (CFD) | Synthesis of porous ceramics | Optimizes reactor design and process conditions by modeling fluid flow and mass transfer. epri.comkg.ac.rs |

Computational Analysis of Polymerization and Reactivity Energetics

Understanding the energetics of polymerization is critical for controlling the synthesis of polysiloxanes from this compound. Computational analysis provides a means to quantify the thermodynamic driving forces and kinetic barriers associated with these reactions. researchgate.netwiley-vch.de

The ring-opening polymerization (ROP) of cyclosiloxanes is a common route to linear polysiloxanes. The primary driving force for ROP is the relief of ring strain in the cyclic monomers. wiley-vch.de Computational methods, including DFT, can be used to calculate the strain energy of different methylhydrocyclosiloxane rings. The general trend is that smaller, more strained rings are more thermodynamically favorable to polymerize. gatech.edu The enthalpy of polymerization (ΔHROP), which is a measure of the energy released during polymerization, can be computed by taking the difference between the energies of the polymer and the monomer. gatech.edu

Kinetic studies, often complemented by computational analysis, have been performed on the polymerization of this compound in the presence of various catalysts. researchgate.net These studies help in determining the rate of polymerization and the factors that influence it, such as temperature, catalyst concentration, and solvent. researchgate.net For example, the polymerization of this compound with catalysts like methanesulfonic acid has been investigated to understand the relationship between reaction conditions and the resulting polymer's molecular weight and conversion rate. researchgate.net

The table below presents a summary of key energetic parameters in cyclosiloxane polymerization that can be determined computationally:

| Energetic Parameter | Significance in Polymerization | Computational Approach |

| Ring Strain Energy | Thermodynamic driving force for ring-opening polymerization. wiley-vch.de | DFT calculations of cyclic monomer and corresponding linear oligomer energies. |

| Enthalpy of Polymerization (ΔHROP) | Quantifies the heat released during polymerization, indicating thermodynamic favorability. gatech.edu | Calculation of the energy difference between the polymer and monomer. gatech.edu |

| Activation Energy (Ea) | Kinetic barrier to polymerization, determining the reaction rate. nsf.gov | DFT calculations to identify the transition state energy of the rate-determining step. nsf.gov |

Predictive Modeling in Functional Materials Design

Predictive modeling, often employing machine learning and other data-driven approaches, is a rapidly emerging field in materials science. uic.edumdpi.com By establishing relationships between molecular structure and material properties, these models can accelerate the design and discovery of new functional materials derived from this compound. nih.gov

For polysiloxanes, predictive models can be developed to correlate the molecular structure of the precursor this compound and other comonomers with the final properties of the polymer, such as thermal stability, refractive index, and mechanical properties. dupont.comresearchgate.net For example, models can predict how varying the functional groups on the siloxane backbone will affect the rheological properties of the resulting fluid, which is crucial for applications like lubricants. dupont.comresearchgate.net

A significant challenge in predictive modeling is often the scarcity of high-quality experimental data. google.com To overcome this, a hybrid approach that combines physics-based modeling with statistical learning can be employed. google.com For instance, data generated from accurate DFT calculations or MD simulations can be used to train machine learning models, thereby expanding the training dataset and improving the model's predictive power. nih.gov This approach allows for the exploration of a much wider chemical space than would be feasible with experiments alone, enabling the in silico design of polysiloxanes with tailored functionalities.

The following table outlines the role of predictive modeling in the design of functional materials from this compound:

| Modeling Goal | Input Data | Modeling Technique | Predicted Properties |

| Rational Lubricant Design | Molecular structure (alkyl branch length, pendant type, etc.) | Molecular-rheological models | Specific volume, viscosity, pressure-viscosity index. researchgate.net |

| Design of High-Performance Nanocomposites | Filler type and loading, matrix properties | Neural networks (e.g., SRNN, LSTM) | Conductivity, mechanical properties. mdpi.com |

| Accelerated Discovery of Recyclable Polymers | Monomer structure, computed thermodynamic data | Machine learning models | Enthalpy of polymerization (ΔHROP). nih.gov |

Emerging Trends and Future Directions in Methylhydrocyclosiloxane Research

Sustainable Synthetic Methodologies in Polysiloxane Production